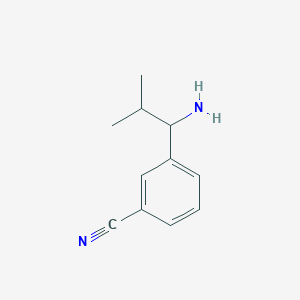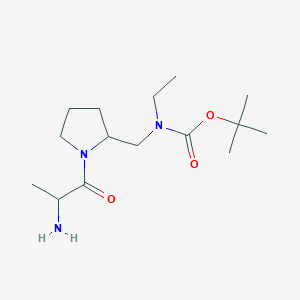![molecular formula C36H58N8O14 B14793828 6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate” is a complex organic molecule that features multiple functional groups, including carbamate and diazinane moieties. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. The process might start with the preparation of the diazinane core, followed by the introduction of the ethoxycarbonylcarbamoyl groups through carbamate formation reactions. The hexyl chains can be introduced via alkylation reactions, and the final product is obtained through a series of purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The ethoxycarbonyl groups can be oxidized to form carboxylic acids.
Reduction: The diazinane ring can be reduced to form different nitrogen-containing compounds.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structure suggests it could act as an enzyme inhibitor or a ligand for receptor proteins.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be those related to the biological processes affected by the enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[5-(methoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(methoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate
- 6-[5-(propoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(propoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the length of its alkyl chains. These features might confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C36H58N8O14 |
|---|---|
Poids moléculaire |
826.9 g/mol |
Nom IUPAC |
6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C36H58N8O14/c1-3-55-35(53)41-29(47)25-23-43(31(49)39-27(25)45)19-13-7-9-15-21-57-33(51)37-17-11-5-6-12-18-38-34(52)58-22-16-10-8-14-20-44-24-26(28(46)40-32(44)50)30(48)42-36(54)56-4-2/h25-26H,3-24H2,1-2H3,(H,37,51)(H,38,52)(H,39,45,49)(H,40,46,50)(H,41,47,53)(H,42,48,54) |
Clé InChI |
VZGIEBVAXROEGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)C1CN(C(=O)NC1=O)CCCCCCOC(=O)NCCCCCCNC(=O)OCCCCCCN2CC(C(=O)NC2=O)C(=O)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)



![N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)
![Tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14793790.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14793814.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)

![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)
![Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-](/img/structure/B14793843.png)

